molecular formula C10H13NO3S B14846884 4-(Cyclopropylmethyl)-3-hydroxybenzenesulfonamide

4-(Cyclopropylmethyl)-3-hydroxybenzenesulfonamide

Cat. No.: B14846884
M. Wt: 227.28 g/mol
InChI Key: BRIYXHNFSJJPOA-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-3-hydroxybenzenesulfonamide is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a hydroxybenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-3-hydroxybenzenesulfonamide typically involves the reaction of cyclopropylmethyl bromide with 3-hydroxybenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of cyclopropylmethyl ketone or aldehyde derivatives.

    Reduction: Formation of cyclopropylmethylamine derivatives.

    Substitution: Formation of various substituted cyclopropylmethyl derivatives.

Scientific Research Applications

4-(Cyclopropylmethyl)-3-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Similar structure but lacks the hydroxybenzenesulfonamide moiety.

    3-Hydroxybenzenesulfonamide: Similar structure but lacks the cyclopropylmethyl group.

    Cyclopropylmethyl ketone: Similar structure but contains a ketone group instead of the sulfonamide.

Uniqueness

4-(Cyclopropylmethyl)-3-hydroxybenzenesulfonamide is unique due to the combination of the cyclopropylmethyl group and the hydroxybenzenesulfonamide moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

4-(cyclopropylmethyl)-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c11-15(13,14)9-4-3-8(10(12)6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H2,11,13,14)

InChI Key

BRIYXHNFSJJPOA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=C(C=C2)S(=O)(=O)N)O

Origin of Product

United States

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